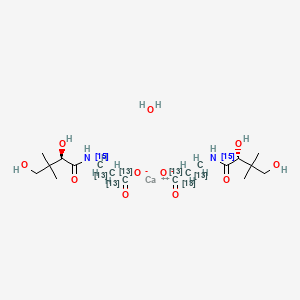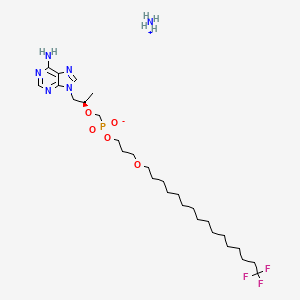
Triptohairic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triptohairic acid is a natural product isolated from the stems of Tripterygium wilfordii, a plant known for its medicinal properties. This compound belongs to the class of diterpenoids and has shown significant anti-inflammatory activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triptohairic acid can be synthesized through various chemical reactions involving diterpenoid precursors. The synthetic routes typically involve multiple steps, including oxidation, reduction, and cyclization reactions. Specific reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from Tripterygium wilfordii stems. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Triptohairic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Triptohairic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: Investigated for its anti-inflammatory properties and potential therapeutic applications in treating inflammatory diseases.
Medicine: Explored for its potential use in developing new anti-inflammatory drugs.
Industry: Utilized in the production of pharmaceuticals and as a reference compound in quality control
Wirkmechanismus
The mechanism of action of triptohairic acid involves its interaction with specific molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting the activity of pro-inflammatory enzymes and cytokines. The compound also modulates signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triptohairic acid can be compared with other diterpenoids isolated from Tripterygium wilfordii, such as triptolide and celastrol. These compounds share similar structural features and biological activities .
Uniqueness
What sets this compound apart from other similar compounds is its specific molecular structure, which contributes to its unique anti-inflammatory properties. Unlike triptolide and celastrol, this compound has a distinct arrangement of functional groups that enhance its reactivity and potency .
Conclusion
This compound is a valuable compound with significant anti-inflammatory activity and diverse scientific research applications. Its unique chemical structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C21H28O3 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(4aS,10aS)-6-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C21H28O3/c1-12(2)16-10-14-6-7-17-13(3)15(20(22)23)8-9-21(17,4)18(14)11-19(16)24-5/h10-12,17H,6-9H2,1-5H3,(H,22,23)/t17-,21-/m0/s1 |
InChI-Schlüssel |
DJRFNRVSOMFEMZ-UWJYYQICSA-N |
Isomerische SMILES |
CC1=C(CC[C@]2([C@H]1CCC3=CC(=C(C=C32)OC)C(C)C)C)C(=O)O |
Kanonische SMILES |
CC1=C(CCC2(C1CCC3=CC(=C(C=C32)OC)C(C)C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;bis(4-methylbenzenesulfonic acid)](/img/structure/B13914271.png)

![6-Chlorofuro[3,2-c]pyridine](/img/structure/B13914278.png)
![4-Hydroxy-1H-furo[3,4-C]pyridin-3-one](/img/structure/B13914283.png)








![[4-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B13914341.png)
![[1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol](/img/structure/B13914346.png)
